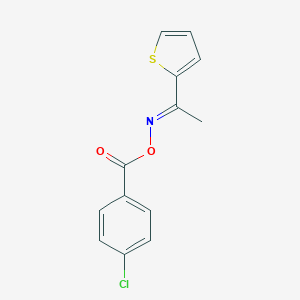![molecular formula C23H19ClFN3O3 B450976 N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide](/img/structure/B450976.png)
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethanehydrazonoyl linkage, and a fluorobenzamide moiety. Its molecular formula is C23H19ClFN3O3, and it has a molecular weight of 439.87 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with ethanehydrazide to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 3-fluorobenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide: This compound is similar but has a different substitution pattern on the phenoxy group.
N-(4-{N-[(2-fluorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide: This analog has a fluorine atom instead of chlorine on the phenoxy group.
Uniqueness
N-{4-[(1E)-1-{2-[(2-chlorophenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-3-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C23H19ClFN3O3 |
|---|---|
Peso molecular |
439.9g/mol |
Nombre IUPAC |
N-[4-[(E)-N-[[2-(2-chlorophenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C23H19ClFN3O3/c1-15(27-28-22(29)14-31-21-8-3-2-7-20(21)24)16-9-11-19(12-10-16)26-23(30)17-5-4-6-18(25)13-17/h2-13H,14H2,1H3,(H,26,30)(H,28,29)/b27-15+ |
Clave InChI |
QPEXDIQOGUJJKH-JFLMPSFJSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
SMILES canónico |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)

![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)


![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)
![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![5-chloro-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B450909.png)

![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-phenoxyacetamide](/img/structure/B450911.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B450914.png)
![N-{3-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450915.png)
